molecular formula C8H9NO B107982 Pyridine, 3-(2-propenyloxy)- CAS No. 18343-04-9

Pyridine, 3-(2-propenyloxy)-

Cat. No. B107982
CAS RN: 18343-04-9
M. Wt: 135.16 g/mol
InChI Key: KUWSQDFSFCOXTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives involves various strategies. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion, with some derivatives prepared via a Baeyer-Villiger reaction on the substituted benzaldehyde precursor . Another example is the metalation of pyridine at the 2-position to yield different complexes, which can undergo reactions such as hydride addition, C-C coupling, and insertion reactions with alkenes and alkynes . Additionally, the synthesis of 3-(diethylboryl)pyridines involves the formation of a cyclic tetramer via intermolecular boron-nitrogen coordination bonds .

Molecular Structure Analysis

The molecular structures of pyridine derivatives are characterized by various techniques, including X-ray crystallography. For example, the structure of a bispyridinecadmium(II) complex shows weak pyridine coordination, as evidenced by the bond lengths . The crystal structure of an α,β-unsaturated ketone derivative reveals that the pyridine plane and the adjacent phenyl plane are almost coplanar . Similarly, the structure of a dihydropyridine derivative exhibits an orthogonal arrangement of the phenyl ring with respect to the dihydropyridine ring .

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. The reactivity of metal complexes of pyridine derivatives towards Lewis bases has been studied, with the metal ion behaving as a Lewis acid . The reactivity of 6-substituted-2,4-dimethyl-3-pyridinols towards peroxyl radicals has been examined, revealing their potential as antioxidants . Additionally, the insertion chemistry of pyridine complexes with various reactants, including CO, has been explored, leading to unexpected products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the basicities of pyridinols are affected by the electron density in the ring . The stability of 3-(diethylboryl)pyridines under ambient conditions is notable, despite little steric hindrance on the boron atom . The solubility of metal complexes in common solvents is enhanced by the coordination of pyridine molecules . The photooxidation retardant properties of certain pyridine derivatives have also been correlated with their structure, particularly the presence of double hydrogen bonding and intramolecular charge transfer .

Scientific Research Applications

Cognition-Activating Properties

A series of 3-(aryloxy)pyridines, including compounds related to Pyridine, 3-(2-propenyloxy)-, has shown activity in enhancing retention for passive avoidance learning in mice. This suggests potential therapeutic properties for the treatment of cognitive disorders (Butler, Poschel, & Marriott, 1981).

Catalysis in Organic Chemistry

2-(2-trimethoxysilylethyl)pyridine, a compound similar to Pyridine, 3-(2-propenyloxy)-, was used to prepare rhodium carbonyl complexes bound to silica. These complexes proved efficient as catalysts for the hydrosilylation of alkenes (Capka, Czakóová, & Schubert, 1993).

Synthesis and Redox Properties

The synthesis and redox properties of bis(cyclopentadienyl)dithiolene complexes of molybdenum and tungsten, involving pyridine derivatives, were investigated. This research provided insights into the electronic structures and reactivity of these metal complexes (Whalley et al., 2011).

Environmental Applications

Pyridine derivatives have been examined for their role in the degradation of pyridine in drinking water using dielectric barrier discharge. This study offers a theoretical and experimental basis for treating nitrogen heterocyclic compounds in water (Li et al., 2017).

Material Science and Nanotechnology

Novel 3-(2-pyridyl)propyl methacrylate and 3-(3-pyridyloxy)propyl methacrylate monomers, related to Pyridine, 3-(2-propenyloxy)-, were synthesized and used in core–shell latex systems. These systems, decorated with gold nanoparticles, have potential applications in material science (Oláh, Hempenius, & Vancso, 2004).

Electrochromic and Ion Receptor Properties

N-linked polybispyrroles based on pyridine derivatives exhibited exciting electrochromic and ion receptor properties. These findings suggest potential uses in the recovery of metals and ion sensors (Mert, Demir, & Cihaner, 2013).

Energy Conversion and Photovoltaic Research

Pyridine derivatives have been used as effective additives in bromide/tribromide electrolyte in dye sensitized solar cells (DSSCs), demonstrating an increase in energy conversion efficiency (Bagheri, Dehghani, & Afrooz, 2015).

Safety And Hazards

Pyridine is a highly flammable liquid and vapor . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Future Directions

There is a need for the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold in medicinal and agricultural chemistry . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

3-prop-2-enoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-6-10-8-4-3-5-9-7-8/h2-5,7H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWSQDFSFCOXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336667
Record name Pyridine, 3-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 3-(2-propenyloxy)-

CAS RN

18343-04-9
Record name Pyridine, 3-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(prop-2-en-1-yloxy)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BZ Rafat, BM Kareppa, AS Kadam - Journal of Pharmacognosy …, 2023 - phytojournal.com
Cyperus rotundus L., frequently used in the traditional medicine for inflammatory disorders. The present study was carried to find out the possible bioactive components in the ethanol …
Number of citations: 0 www.phytojournal.com

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